(S)-tert-butyl 2-hydroxy-3-methylbutanoate chemical properties
(S)-tert-butyl 2-hydroxy-3-methylbutanoate chemical properties
An In-depth Technical Guide to (S)-tert-butyl 2-hydroxy-3-methylbutanoate
Foreword
In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. (S)-tert-butyl 2-hydroxy-3-methylbutanoate, a derivative of the natural amino acid L-valine, represents a cornerstone chiral synthon. Its specific stereochemistry and functional group arrangement—a secondary alcohol, a sterically hindered tert-butyl ester, and an isopropyl group—make it a versatile intermediate for constructing complex, stereodefined molecules. This guide offers a comprehensive technical overview intended for researchers, chemists, and process development scientists. We will delve into its fundamental properties, analytical characterization, synthesis strategies, and critical applications, moving beyond mere data presentation to explain the underlying scientific principles that govern its use.
Molecular Profile and Physicochemical Properties
(S)-tert-butyl 2-hydroxy-3-methylbutanoate is a chiral α-hydroxy ester. The bulky tert-butyl group provides significant steric hindrance, a property that can be exploited to direct reaction pathways and enhance stability against hydrolysis compared to less hindered esters like methyl or ethyl esters. The (S)-configuration at the C2 position is derived directly from its L-valine precursor, making it an ideal starting point for syntheses where this specific chirality is required.
Below is a diagram illustrating the molecular structure and key stereochemical features.
Caption: Structure of (S)-tert-butyl 2-hydroxy-3-methylbutanoate.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3519-30-0 | [1] |
| Molecular Formula | C₉H₁₈O₃ | [2] |
| Molecular Weight | 174.24 g/mol | [1] |
| IUPAC Name | tert-butyl (2S)-2-hydroxy-3-methylbutanoate | [3] |
| Physical Form | Solid (<30°C), Liquid (>31°C) | [1] |
| Melting Point | 30-31 °C | [1] |
| Boiling Point | 189.5 °C (at 760 mmHg) | [2] |
| Density | 0.974 g/cm³ | [2] |
| Refractive Index | 1.437 | [2] |
| Flash Point | 63 °C | [2] |
| Storage | 2-8 °C, Refrigerator |[1] |
Spectroscopic and Analytical Characterization
Definitive spectral data for this specific compound is not widely published. Therefore, the following characterization data is predicted based on its chemical structure and analysis of closely related analogs. This approach is standard in research environments for initial compound verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: The predicted chemical shifts (δ) are derived from known values for tert-butyl esters and α-hydroxy acids. For instance, the nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.5 ppm. The protons on the isopropyl group will show characteristic doublet and multiplet patterns.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.10 | d | 1H | H-C2 (α-proton) |
| ~2.90 | br s | 1H | -OH |
| ~2.10 | m | 1H | H-C3 (isopropyl methine) |
| ~1.50 | s | 9H | -C(CH₃)₃ (tert-butyl) |
| ~1.00 | d | 3H | Isopropyl -CH₃ |
| ~0.85 | d | 3H | Isopropyl -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| ~174 | C1 (C=O) | Typical ester carbonyl carbon. |
| ~82 | Quaternary C (tert-butyl) | Quaternary carbon of the t-butyl group, shifted downfield by the adjacent oxygen.[4] |
| ~75 | C2 (CH-OH) | Carbon bearing the hydroxyl group. |
| ~32 | C3 (CH) | Isopropyl methine carbon. |
| ~28 | C(CH₃)₃ | Methyl carbons of the t-butyl group.[4] |
| ~19 | Isopropyl CH₃ | Diastereotopic methyl carbons of the isopropyl group. |
| ~16 | Isopropyl CH₃ | Diastereotopic methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
Rationale: The IR spectrum is predicted to show a strong, broad absorption for the hydroxyl group and a sharp, strong absorption for the ester carbonyl. The mass spectrum of a tert-butyl ester is characteristically dominated by the loss of isobutylene (56 Da) to form a protonated carboxylic acid, which serves as a reliable diagnostic peak.
Table 4: Predicted IR and MS Data
| Technique | Feature | Predicted Value / Observation |
|---|---|---|
| IR | O-H stretch (alcohol) | 3500-3300 cm⁻¹ (broad) |
| C-H stretch (alkane) | 2980-2850 cm⁻¹ | |
| C=O stretch (ester) | ~1735 cm⁻¹ (strong, sharp) | |
| MS (EI) | M-56 [M - C₄H₈]⁺ | m/z 118 (loss of isobutylene) |
| | M-101 [M - COOtBu]⁺ | m/z 73 (loss of tert-butoxycarbonyl group) |
Chiral High-Performance Liquid Chromatography (HPLC)
-
Scientific Justification: Verifying the enantiomeric purity is the most critical analytical task for this compound. Chiral HPLC is the gold standard for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating α-hydroxy esters.[2][5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. A normal-phase mobile system (e.g., hexane/isopropanol) often provides the best selectivity for this class of compounds.[6]
Protocol: Enantiomeric Purity Analysis by Chiral HPLC
-
System Preparation:
-
HPLC System: Standard HPLC with UV detector.
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).[2][6]
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial for protonating the analyte and minimizing peak tailing.[5]
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.[2]
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Dilute to a working concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Identify the peaks for the (S) and potential (R) enantiomers by running an analytical standard of the racemate if available.
-
Calculate the enantiomeric excess (% ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.
-
Caption: Synthetic workflow from L-valine.
Alternative Synthetic Strategies
While the L-valine route is dominant, other advanced methods exist, particularly in academic or specialized settings:
-
Asymmetric Reduction: A prochiral α-keto ester, tert-butyl 3-methyl-2-oxobutanoate, can be stereoselectively reduced to the desired (S)-α-hydroxy ester. This is a powerful technique that relies on chiral catalysts, such as enzymes (e.g., carbonyl reductases) or metal complexes with chiral ligands (e.g., Ru-BINAP). [7][8]The choice of catalyst is crucial for achieving high enantioselectivity.
-
Kinetic Resolution: A racemic mixture of tert-butyl 2-hydroxy-3-methylbutanoate can be resolved. This often involves enantioselective acylation of the hydroxyl group using a lipase enzyme. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate, leaving the desired (S)-enantiomer unreacted. The acylated and unreacted esters can then be separated chromatographically.
Chemical Reactivity and Applications in Drug Development
The utility of (S)-tert-butyl 2-hydroxy-3-methylbutanoate stems from the distinct reactivity of its functional groups.
-
The Hydroxyl Group: The secondary alcohol is a nucleophile and can be used in a variety of subsequent reactions. It can be acylated, alkylated, or used in nucleophilic substitutions. A key reaction in drug synthesis is the Mitsunobu reaction , where the alcohol can be inverted to the (R)-configuration by reacting it with a nucleophile (e.g., an azide or a carboxylate) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.
-
The tert-Butyl Ester: This group is primarily a protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions (e.g., basic, hydrogenolytic) but can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free carboxylic acid without affecting other sensitive functionalities.
Primary Application: Intermediate for Statin Synthesis
This molecule is a valuable building block for the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. For example, it can serve as a precursor to the chiral side-chain of drugs like Atorvastatin and Rosuvastatin. [8]The synthesis involves modifying the hydroxyl group and eventually deprotecting the tert-butyl ester to couple the side-chain with the core heterocyclic structure of the drug.
Caption: Role as a building block in complex synthesis.
Safety and Handling
As a laboratory chemical, (S)-tert-butyl 2-hydroxy-3-methylbutanoate requires careful handling. The following information is based on its GHS classification.
Table 5: Hazard Identification and Safety Precautions
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][9] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [10] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), laboratory coat. Handle in a well-ventilated area or chemical fume hood. | [9]|
References
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PrepChem.com. (n.d.). Synthesis of N-(tert.-butyloxycarbonyl)-L-valine methyl ester (4b). Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [https://www.phenomenex.com/Library/Details/Chiral HPLC Separations]([Link] HPLC Separations)
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LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). A new way to synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate. Retrieved from [Link]
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NIST. (n.d.). Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). (-)-tert-butyl (S)-2-hydroxybutyrate. Retrieved from [Link]
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PubChem. (n.d.). (S)-Methyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
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PubMed. (2017). Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. Retrieved from [Link]
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NIST. (n.d.). 3-Hydroxy-3-methyl-2-butanone. NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
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